1-Amino-2-methylbutan-2-ol

Catalog No.
S674830
CAS No.
51411-49-5
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2-methylbutan-2-ol

CAS Number

51411-49-5

Product Name

1-Amino-2-methylbutan-2-ol

IUPAC Name

1-amino-2-methylbutan-2-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-3-5(2,7)4-6/h7H,3-4,6H2,1-2H3

InChI Key

LHYVEOGDJNQNEW-UHFFFAOYSA-N

SMILES

CCC(C)(CN)O

Canonical SMILES

CCC(C)(CN)O

1-Amino-2-methylbutan-2-ol (CAS 51411-49-5) is a specialized aliphatic 1,2-amino alcohol characterized by a primary amine adjacent to a sterically hindered tertiary alcohol. This specific structural arrangement provides a highly tunable balance of nucleophilicity and steric bulk, making it a high-value building block for active pharmaceutical ingredients (APIs) and a high-capacity absorbent candidate in carbon capture technologies [1]. Unlike standard unhindered alkanolamines, its precise steric profile dictates a 1:1 CO2-to-amine reaction stoichiometry, maximizing theoretical loading capacity while modulating the energy required for solvent regeneration [1].

Research Fit

+ Tertiary alcohol resists oxidation; enables chemoselective amine transformations
+ Racemic 1,2-amino alcohol scaffold for metal ligand exploration and library synthesis
+ Intermediate flexibility (2 rotatable bonds) may support preorganization studies

Substituting 1-amino-2-methylbutan-2-ol with simpler alkanolamines like monoethanolamine (MEA) or even isomeric hindered amines like 2-amino-2-methyl-1-propanol (AMP) fundamentally alters process thermodynamics and synthetic outcomes [1]. In gas sweetening applications, unhindered amines form highly stable carbamates, limiting CO2 absorption to 0.5 moles per mole of amine. While AMP provides steric hindrance at the alpha-carbon (via a tertiary amine carbon), 1-amino-2-methylbutan-2-ol provides unhindered primary amine reactivity paired with beta-carbon steric bulk (tertiary alcohol) [1]. This specific topology accelerates initial reaction kinetics while still preventing stable carbamate formation, leading to bicarbonate pathways that double the theoretical CO2 capacity. In API synthesis, the precise spatial arrangement of the ethyl and methyl groups at the tertiary carbinol center is non-interchangeable for achieving target receptor binding affinities, meaning generic amino alcohols cannot be substituted without redesigning the target pharmacophore.

Substitution Risk

Target Tertiary alcohol (C2), racemic
Primary alcohol isomer Oxidizable primary alcohol may shift chemoselectivity and reactivity profile
1,2-vicinal amino alcohol, sterically hindered O-donor
1,3- or 1,4-amino alcohols Altered chelation geometry and metal-coordination behavior may not transfer
Racemate only; undefined stereocenter
Enantiopure analog Chiral induction outcomes may differ; resolution requirements may change

Thermodynamic CO2 Loading Capacity via Carbamate Destabilization

In carbon capture applications, the steric bulk of the tertiary alcohol at the beta-position prevents the formation of stable carbamates. As established in structure-property models for hindered alkanolamines, this shifts the reaction mechanism toward bicarbonate formation. Consequently, 1-amino-2-methylbutan-2-ol achieves a theoretical CO2 loading capacity of 1.0 mol CO2/mol amine, doubling the 0.5 mol CO2/mol amine limit observed in unhindered baselines like MEA [1].

Evidence DimensionTheoretical CO2 Loading Capacity
Target Compound Data1.0 mol CO2 / mol amine (via bicarbonate pathway)
Comparator Or BaselineMEA (0.5 mol CO2 / mol amine via stable carbamate pathway)
Quantified Difference100% increase in theoretical molar CO2 loading capacity.
ConditionsAqueous amine solvent systems

Allows process engineers to drastically reduce solvent circulation rates and equipment sizing in gas sweetening facilities.

Alcohol class & oxidation
Class-level inference
Tertiary alcohol (no α-H) vs. primary alcohol (oxidizable). Qualitative difference in oxidation susceptibility.
Supports chemoselective amine functionalization context
Standard reactivity principles; validate under specific synthetic conditions

Enhanced Basicity and Reaction Kinetics vs. Alpha-Hindered Amines

While 2-amino-2-methyl-1-propanol (AMP) is a standard hindered amine, its amino group is situated on a tertiary carbon, which sterically impedes the initial nucleophilic attack on CO2. In contrast, 1-amino-2-methylbutan-2-ol features an unhindered primary amine with a predicted pKa of approximately 10.80, significantly higher than AMP (pKa ~9.7) . This configuration maintains the rapid initial absorption kinetics characteristic of primary amines, while relying on the adjacent tertiary alcohol to provide the necessary steric hindrance for efficient desorption [1].

Evidence DimensionBasicity (pKa) and Nucleophilic Accessibility
Target Compound DataPrimary amine on CH2 (pKa ~10.80) with beta-steric bulk
Comparator Or BaselineAMP (Primary amine on tertiary carbon, pKa ~9.7)
Quantified Difference~1.1 log unit increase in basicity (pKa) with an unhindered nucleophilic attack vector.
ConditionsStandard aqueous conditions (predicted pKa)

Provides a superior kinetic profile for CO2 absorption compared to traditional sterically hindered amines, reducing absorber column height requirements.

Rotatable bonds & XLogP3
Cross-study comparable
Target: 2 rot. bonds, XLogP3 -0.3. vs. 1 (C3 analog) and 3 (C5 linear), XLogP3 ~-0.7 to -0.2
Informs conformational preorganization and lipophilicity review
Computed descriptors only; experimental validation recommended

Precursor Suitability for Sterically Demanding Pharmaceutical Intermediates

In the synthesis of complex therapeutics, such as Nrf2 modulators for respiratory and ophthalmic diseases, the precise 1,2-amino alcohol topology of 1-amino-2-methylbutan-2-ol is utilized to construct sterically hindered functional groups. Patent literature demonstrates its specific use in reductive amination sequences to install the 2-hydroxy-2-methylbutylamine moiety, a structural motif that cannot be replicated by simpler analogs like 1-amino-2-propanol without compromising the target molecule's receptor binding affinity or metabolic stability [1].

Evidence DimensionPharmacophore Installation Capability
Target Compound DataProvides tertiary carbinol with specific ethyl/methyl substitution
Comparator Or Baseline1-Amino-2-propanol (secondary carbinol, insufficient steric bulk)
Quantified DifferenceProvides 2 additional alkyl substitutions (ethyl and methyl) at the carbinol center compared to the baseline.
ConditionsReductive amination (NaBH4, NaOH, MeOH) in API synthesis

Ensures the exact stereoelectronic requirements are met for synthesizing advanced Nrf2-targeted active pharmaceutical ingredients.

H-bond/TPSA identity
Cross-study comparable
Identical HBD (2), HBA (2), TPSA (46.3 Ų) across isomers; spatial arrangement differs (distinct InChIKeys).
Spatial differentiation may affect recognition and chelation geometry
TPSA alone does not capture positional isomer effects
Commercial purity & data
Data to verify
Target: 95% min, limited bp/density data. Comparators: 98%+ with full physical property profiles.
Trade-off between structural uniqueness and characterization depth
Supplier data; verify for scale-up engineering parameters
Stereochemistry
Cross-study comparable
Target: racemate only (undefined stereocenter). Comparators: racemic and enantiopure forms available.
Racemic nature may require resolution steps in chiral syntheses
Suitable when stereochemistry is not critical or cost-sensitive

High-Capacity Carbon Capture Solvents

Directly leveraging its 1:1 CO2-to-amine stoichiometry and high basicity (pKa ~10.80), 1-amino-2-methylbutan-2-ol is an optimal candidate for formulating advanced gas sweetening blends. It outperforms standard unhindered amines (like MEA) in loading capacity and offers faster initial absorption kinetics than alpha-hindered amines (like AMP), making it highly suitable for next-generation carbon capture and storage (CCS) operations [1].

Synthesis of Nrf2 Modulator APIs

Procured as a critical building block in pharmaceutical pipelines, this compound is used to synthesize sterically hindered amine motifs via reductive amination. It is specifically required for developing Nrf2 modulators targeting chronic obstructive pulmonary disease (COPD), chronic kidney disease, and Fuchs Endothelial Corneal Dystrophy, where the precise 2-ethyl-2-methyl-hydroxy topology is essential for efficacy [2].

Development of Bulky Oxazoline Ligands for Asymmetric Catalysis

The combination of a primary amine and a highly substituted tertiary alcohol makes 1-amino-2-methylbutan-2-ol an ideal precursor for synthesizing sterically demanding oxazoline ligands. These bulky ligands are privileged scaffolds in transition-metal-catalyzed asymmetric transformations, where the beta-carbon's steric bulk is critical for inducing high enantioselectivity [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chemoselective amine functionalization
Tertiary alcohol oxidation resistance
Amine selectivity under oxidative/acidic conditions
Metal ligand screening
Sterically hindered 1,2-amino alcohol scaffold
Coordination geometry and catalytic activity review
Building block library synthesis
Unique substitution pattern (ethyl, NH2, tertiary OH)
Diversity-oriented derivatization and purity context
Surfactant headgroup design
Intermediate flexibility and lipophilicity (XLogP3 -0.3)
Amphiphile packing and CMC estimation review

XLogP3

-0.3

Other CAS

51411-49-5

Explore Compound Types